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For Researchers, Scientists, and Drug Development Professionals

Introduction
SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of Eleven-

Nineteen Leukemia (ENL) and AF9 (ALL1-fused gene from chromosome 9).[1][2] The YEATS

domain is a reader of histone acetylation, and its inhibition by SR-0813 disrupts the localization

of these proteins to chromatin, leading to the downregulation of key oncogenic gene

expression programs.[3] This makes SR-0813 a valuable tool for studying the role of ENL and

AF9 in cancer, particularly in acute leukemias with MLL (Mixed Lineage Leukemia) gene

rearrangements.[1] These application notes provide detailed protocols for the use of SR-0813
in cell culture-based experiments to investigate its biological effects.

Mechanism of Action
SR-0813 functions as a dual inhibitor of the ENL and AF9 YEATS domains.[1] The YEATS

domain is responsible for recognizing and binding to acetylated lysine residues on histone tails,

a key step in the recruitment of transcriptional machinery to specific gene loci. In MLL-

rearranged leukemias, ENL and AF9 are often part of fusion proteins that drive the expression

of oncogenes such as HOXA9, MEIS1, and MYC.[1][3]

By competitively binding to the YEATS domain, SR-0813 displaces ENL and AF9 from

chromatin.[3] This displacement leads to a reduction in the transcription of their target genes,

which are critical for the proliferation and survival of leukemia cells.[1][3] Studies have shown
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that treatment with SR-0813 leads to a dose-dependent decrease in the expression of HOXA9

and MYC, resulting in cell cycle arrest and inhibition of proliferation in sensitive leukemia cell

lines.[1][4]

Quantitative Data Summary
The following tables summarize the key quantitative data for SR-0813 from biochemical and

cellular assays.

Table 1: Biochemical Activity of SR-0813

Target Domain Assay Type Value Reference

ENL YEATS IC₅₀ 25 nM [1]

ENL YEATS EC₅₀ 205 nM [1]

AF9 YEATS IC₅₀ 311 nM [1]

AF9 YEATS EC₅₀ 76 nM [1]

Table 2: Cellular Activity of SR-0813 in Leukemia Cell Lines
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Cell Line Assay
Concentrati
on

Duration Effect Reference

MV4;11
Cell

Proliferation
0, 1, 10 µM ~2 weeks

Inhibition of

growth
[1][5]

MOLM-13
Cell

Proliferation
0, 1, 10 µM ~2 weeks

Inhibition of

growth
[1][5]

OCI/AML-2
Cell

Proliferation
0, 1, 10 µM ~2 weeks

Inhibition of

growth
[1][5]

MV4;11

Gene

Expression

(qRT-PCR)

0, 1, 10 µM 24, 48, 72 h

Downregulati

on of HOXA9,

MEIS1, MYC

[1][5]

MV4;11

ENL

Chromatin

Displacement

(ChIP-seq)

1, 10 µM 4 h

Dose-

dependent

eviction of

ENL from

chromatin

[2][3]

Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of SR-0813 in cell

culture.

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of SR-0813 on the viability of leukemia cell lines. The

CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP,

an indicator of metabolically active cells.

Materials:

Leukemia cell lines (e.g., MV4;11, MOLM-13)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)
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SR-0813 (stock solution in DMSO)

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding:

Harvest and count cells.

Resuspend cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

Add 100 µL of the cell suspension to each well of a 96-well opaque-walled plate (5,000

cells/well).

Include wells with medium only as a background control.

Incubate the plate at 37°C and 5% CO₂ overnight.

SR-0813 Treatment:

Prepare serial dilutions of SR-0813 in complete culture medium from a concentrated stock

in DMSO. Suggested final concentrations are 0, 1, and 10 µM. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 0.1%.

Add 100 µL of the SR-0813 dilutions to the appropriate wells.

Incubate the plate for the desired treatment period (e.g., approximately 2 weeks for

proliferation assays, checking viability at intermediate time points may also be

informative).[1][5]

CellTiter-Glo® Assay:

Equilibrate the 96-well plate to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Data Analysis:

Subtract the average background luminescence from all experimental readings.

Normalize the data to the vehicle control (DMSO-treated cells) to determine the percent

viability.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the effect of SR-0813 on the transcript levels of target genes

such as HOXA9 and MYC.

Materials:

Leukemia cell lines (e.g., MV4;11)

SR-0813

TRIzol reagent or other RNA extraction kit

cDNA synthesis kit

SYBR Green PCR Master Mix

qRT-PCR instrument

Primers for target genes (HOXA9, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

Cell Treatment and RNA Extraction:
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Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/mL.

Treat cells with SR-0813 at the desired concentrations (e.g., 0, 1, 10 µM) for the desired

time points (e.g., 24, 48, 72 hours).[1][5]

Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's

protocol.

cDNA Synthesis:

Quantify the RNA concentration and assess its purity.

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

qRT-PCR:

Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and

reverse primers (final concentration of 200-500 nM each), and cDNA template.

Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation

at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

Data Analysis:

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression

of the target genes to the housekeeping gene.

Protocol 3: Western Blotting
This protocol is for analyzing the protein levels of ENL or other proteins of interest after SR-
0813 treatment.

Materials:

Leukemia cell lines (e.g., MOLM-13)

SR-0813

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-ENL, anti-β-actin as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Lysis and Protein Quantification:

Treat cells with SR-0813 as described for qRT-PCR.

Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

Centrifuge the lysates and collect the supernatant.

Determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate.

Visualize the protein bands using a chemiluminescence imaging system.

Visualizations
The following diagrams illustrate the signaling pathway affected by SR-0813 and a general

experimental workflow.
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Caption: SR-0813 signaling pathway in leukemia cells.
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Caption: General experimental workflow for SR-0813.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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